molecular formula C22H30O8 B1151499 [(1S,2S,5S,8R,9S,10S,11R,12R,15R,18R)-9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate CAS No. 304642-94-2

[(1S,2S,5S,8R,9S,10S,11R,12R,15R,18R)-9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate

Cat. No.: B1151499
CAS No.: 304642-94-2
M. Wt: 422.5 g/mol
InChI Key:
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Description

[(1S,2S,5S,8R,9S,10S,11R,12R,15R,18R)-9,10,15,18-tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate is a natural product found in Isodon xerophilus with data available.

Scientific Research Applications

Oxetane Formation and Stereoselective Synthesis

Research by Mosimann and Vogel (2000) explored the formation of oxetane through 1,3-migration of benzyloxy groups in certain cation intermediates. This study contributes to the understanding of complex organic synthesis processes, which are relevant to the synthesis of compounds like the one (H. Mosimann & P. Vogel, 2000).

Natural Diterpenoid Research

Kamebacetal A, a natural diterpenoid structurally similar to the compound , was studied by Shi, Sun, and Pan (2004). They focused on its cytotoxic and antibacterial activities, highlighting the potential biomedical applications of such complex molecules (Hao Shi, Cuirong Sun, & Yuan-jiang Pan, 2004).

Synthesis of Homoconduritols and Homoaminoconduritols

Kaya et al. (2016) conducted research on the synthesis of new homoconduritols and homoaminoconduritols, emphasizing methods relevant to the synthesis of complex organic compounds like the specified chemical (Özgür Kaya et al., 2016).

Rigidified Lanthanide Chelates

Ranganathan et al. (2002) studied polymethylated DOTA ligands and their rigidified lanthanide chelates, an area of research that could inform the understanding of the structural and electronic properties of similarly complex molecules (R. Ranganathan et al., 2002).

Asymmetric Synthesis for Construction of Complex Molecules

Gerber and Vogel (2001) explored the stereoselective synthesis of complex molecular structures, which is highly relevant to understanding the synthesis and potential applications of the compound (P. Gerber & P. Vogel, 2001).

Synthesis of Fatty Esters and Their Applications

Lie Ken Jie, Lau, and Lam (2003) investigated the synthesis of novel tri- and tetrasubstituted C18 furan fatty esters, showcasing the synthetic approaches relevant to similar complex organic molecules (M. S. F. Lie Ken Jie, M. M. L. Lau, & C. Lam, 2003).

Gadolinium(III) Complexes in Medical Imaging

Polášek et al. (2009) researched pyridine-N-oxide analogues of DOTA and their gadolinium(III) complexes, which are pertinent in medical imaging. Such research might provide insights into potential medical applications of complex molecules like the one (M. Polášek et al., 2009).

Biosynthesis of Metabolites

Li, Takei, Takahashi, and Nabeta (2007) explored the biosynthesis of theobroxide and related compounds, metabolites of a specific fungus. This research sheds light on the biosynthesis pathways relevant to similar complex organic compounds (Peng Li et al., 2007).

Mechanism of Action

Xerophilusin G, also known as [(1S,2S,5S,8R,9S,10S,11R,12R,15R,18R)-9,10,15,18-tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate, is a diterpenoid that can be isolated from Isodon enanderianus . This compound has been the subject of various studies due to its potential biological activities.

Target of Action

It’s known that many diterpenoids have a wide range of biological targets and can interact with various proteins and enzymes in the body .

Mode of Action

Like other diterpenoids, it is likely to interact with its targets in a complex manner, potentially altering their function or activity

Biochemical Pathways

Xerophilusin G, as a diterpenoid, is part of a large family of natural compounds that are known to affect various biochemical pathways . These compounds have been found to possess interesting bioactivities, ranging from antitumor, antifungal, and antibacterial to anti-inflammatory activities . .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can greatly influence its bioavailability and therapeutic potential .

Result of Action

Many diterpenoids are known to have significant biological effects, including anti-inflammatory, antibacterial, antifungal, and antitumor activities

Action Environment

The action of Xerophilusin G, like other diterpenoids, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the cell or tissue where the compound is active

Properties

IUPAC Name

[(1S,2S,5S,8R,9S,10S,11R,12R,15R,18R)-9,10,15,18-tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O8/c1-10-12-4-5-13-20-9-30-22(28,21(13,16(10)25)17(12)26)18(27)15(20)19(3,7-6-14(20)24)8-29-11(2)23/h12-15,17-18,24,26-28H,1,4-9H2,2-3H3/t12-,13-,14+,15+,17+,18-,19-,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIZMFKMNALSKU-BWCLEITDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@]1(CC[C@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H]([C@H]4O)C(=C)C5=O)(OC3)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,2S,5S,8R,9S,10S,11R,12R,15R,18R)-9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate
Reactant of Route 2
Reactant of Route 2
[(1S,2S,5S,8R,9S,10S,11R,12R,15R,18R)-9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate
Reactant of Route 3
Reactant of Route 3
[(1S,2S,5S,8R,9S,10S,11R,12R,15R,18R)-9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate
Reactant of Route 4
Reactant of Route 4
[(1S,2S,5S,8R,9S,10S,11R,12R,15R,18R)-9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate
Reactant of Route 5
Reactant of Route 5
[(1S,2S,5S,8R,9S,10S,11R,12R,15R,18R)-9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate
Reactant of Route 6
Reactant of Route 6
[(1S,2S,5S,8R,9S,10S,11R,12R,15R,18R)-9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.